

# Technical Guide: (R)-3-(4-Phenoxyphenoxy)pyrrolidine as a Chiral Building Block

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## Compound of Interest

**Compound Name:** (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl  
**Cat. No.:** B12285746

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## Executive Summary

(R)-3-(4-Phenoxyphenoxy)pyrrolidine (CAS: 942304-30-5 for HCl salt) is a high-value chiral intermediate characterized by a pyrrolidine core substituted at the 3-position with a phenoxyphenyl ether moiety. Unlike its piperidine analog—which is the key scaffold for the BTK inhibitor Ibrutinib—this pyrrolidine derivative serves a distinct role in medicinal chemistry. It acts as a potent scaffold for Leukotriene A4 Hydrolase (LTA4H) inhibitors and is utilized in diversity-oriented synthesis to probe structure-activity relationships (SAR) where a contracted ring size (5-membered vs. 6-membered) is required to optimize binding affinity and metabolic stability.

## Structural & Physicochemical Profile

The molecule features a single chiral center at the C3 position of the pyrrolidine ring. The (R)-configuration is critical for biological recognition, often dictating the stereospecific fit within enzyme active sites such as the LTA4H hydrophobic tunnel.

Property	Specification
IUPAC Name	(3R)-3-(4-phenoxyphenoxy)pyrrolidine
Molecular Formula	C <sub>16</sub> H <sub>17</sub> NO <sub>2</sub>
Molecular Weight	255.31 g/mol (Free base) / 291.77 g/mol (HCl salt)
Chirality	(R)-Enantiomer
Key Functionality	Secondary Amine (Nucleophile), Diaryl Ether (Lipophilic Anchor)
pKa (Calc.)	~9.5 (Pyrrolidine nitrogen)
LogP (Calc.)	~3.2 (High lipophilicity due to phenoxy group)

## Structural Significance[2]

- **Conformational Restriction:** The 5-membered pyrrolidine ring imposes a distinct vector on the substituent compared to flexible alkyl chains or 6-membered piperidines, often improving selectivity for narrow binding pockets.
- **Ether Linkage:** The phenoxy ether provides metabolic stability (unlike esters) and rotational freedom to adapt to hydrophobic domains in target proteins.

## Synthetic Routes & Process Chemistry

The synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine relies on the Mitsunobu reaction, a powerful tool for inverting stereochemistry while forming carbon-oxygen bonds. This route ensures high enantiomeric excess (ee) by starting from the commercially available (S)-N-Boc-3-pyrrolidinol.

## Reaction Logic (Causality)

- **Inversion of Configuration:** The Mitsunobu reaction proceeds with Walden inversion. To obtain the (R)-product, one must start with the (S)-alcohol.

- Boc-Protection: The secondary amine must be protected (e.g., Boc) to prevent N-alkylation and ensure chemoselectivity toward the oxygen nucleophile.

## Experimental Protocol: Self-Validating Workflow

Objective: Synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine Hydrochloride.

### Step 1: Mitsunobu Coupling<sup>[1]</sup>

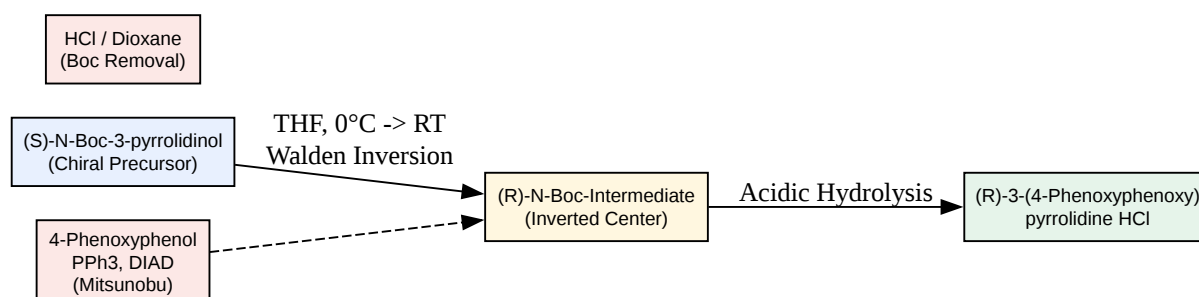
- Reagents: (S)-1-Boc-3-pyrrolidinol (1.0 eq), 4-Phenoxyphenol (1.1 eq), Triphenylphosphine (PPh<sub>3</sub>, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).
- Solvent: Anhydrous THF (0.1 M concentration).
- Protocol:
  - Charge (S)-1-Boc-3-pyrrolidinol, 4-phenoxyphenol, and PPh<sub>3</sub> into a dry reactor under nitrogen.
  - Dissolve in anhydrous THF and cool to 0°C.
  - Add DIAD dropwise over 30 minutes. Control: Maintain temp < 5°C to minimize side reactions.
  - Warm to room temperature and stir for 12–16 hours.
  - Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Look for disappearance of phenol.
  - Workup: Concentrate solvent. Triturate with cold diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography to yield (R)-1-Boc-3-(4-phenoxyphenoxy)pyrrolidine.

### Step 2: Deprotection

- Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.
- Protocol:

- Dissolve the Boc-intermediate in Dioxane (or DCM).
- Add 4M HCl in Dioxane (5 eq) at 0°C.
- Stir at room temperature for 2–4 hours.
- Validation: LC-MS should show mass peak  $[M+H]^+ = 256.1$ .
- Isolation: Concentrate to dryness. Triturate with diethyl ether to obtain the white solid HCl salt.

## Visualization: Synthetic Pathway



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Caption: Stereoselective synthesis via Mitsunobu inversion. Note the transition from (S)-alcohol to (R)-ether.

## Application in Drug Discovery: LTA4H Inhibition

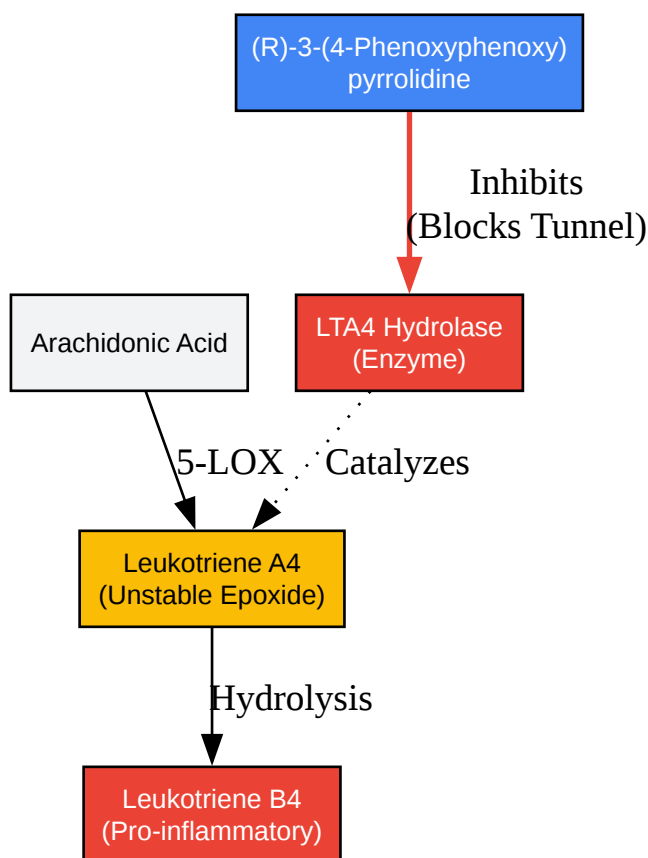
While structurally distinct from the Ibrutinib intermediate, this pyrrolidine scaffold is a validated pharmacophore for inhibiting Leukotriene A4 Hydrolase (LTA4H).

## Mechanism of Action

LTA4H is a bifunctional enzyme with epoxide hydrolase activity that converts unstable LTA4 into the potent inflammatory mediator LTB4.<sup>[2]</sup>

- **Binding Mode:** The phenoxyphenyl group acts as a "lipophilic anchor," penetrating the hydrophobic tunnel of the LTA4H active site.
- **Chiral Recognition:** The (R)-pyrrolidine amine forms a critical salt bridge or hydrogen bond with acidic residues (e.g., Glu/Asp) near the entrance of the catalytic pocket, positioning the ether oxygen to disrupt the zinc-dependent hydrolysis of LTA4.

## Pathway Visualization



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Caption: Intervention point of the pyrrolidine inhibitor within the Arachidonic Acid cascade.

## Quality Control & Analytics

To ensure the integrity of this chiral building block for library synthesis or biological assays, the following QC parameters are mandatory.

Test	Method	Acceptance Criteria
Purity	HPLC (C18 Column, ACN/H <sub>2</sub> O gradient)	> 98.0% Area
Chiral Purity	Chiral HPLC (e.g., Chiralpak AD-H or IA)	> 99.0% ee
Identity	<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	Conforms to structure
Residual Solvent	GC-Headspace	< ICH Limits (THF, Dioxane)

#### Chiral HPLC Method Example:

- Column: Chiralpak IA (4.6 x 250 mm, 5 μm)
- Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
- Flow Rate: 1.0 mL/min[3]
- Detection: UV @ 254 nm[3]
- Rationale: The basic modifier (diethylamine) is essential to suppress tailing of the secondary amine.

## References

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